molecular formula C13H12N2O4S B3163930 [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid CAS No. 887031-24-5

[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid

Cat. No.: B3163930
CAS No.: 887031-24-5
M. Wt: 292.31 g/mol
InChI Key: UFTYXDMSCKQDED-UHFFFAOYSA-N
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Description

The compound [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid (CAS: 887031-24-5) features a thiazole core substituted at position 4 with a 2,3-dihydrobenzo[1,4]dioxin moiety and at position 5 with an acetic acid group. Its molecular formula is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol . This compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-306524) and Combi-Blocks (CAS: 73101-09-4), highlighting its relevance in research applications .

Properties

IUPAC Name

2-[2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-13-15-12(10(20-13)6-11(16)17)7-1-2-8-9(5-7)19-4-3-18-8/h1-2,5H,3-4,6H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYXDMSCKQDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166321
Record name 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887031-24-5
Record name 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887031-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid (commonly referred to as ADTA) is a thiazole derivative with potential therapeutic applications. Its molecular formula is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S and it has a molecular weight of 292.31 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology.

PropertyValue
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
CAS Number887031-24-5
Solubility41.1 µg/ml
Purity≥95%

Synthesis

The synthesis of ADTA typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various thiazole derivatives. This multi-step process often requires careful control of reaction conditions to yield high-purity products suitable for biological evaluation.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of ADTA against various cancer cell lines. The compound was tested using the MTT assay to determine its half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of ADTA against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HCT116<10Highly Active
MDA-MB 231<10Highly Active
PC312Moderately Active
Caco2>10Inactive

The results indicate that ADTA exhibits significant cytotoxicity against HCT116 and MDA-MB 231 cell lines, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition

ADTA has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Remarks
α-Glucosidase15Moderate Inhibition
Acetylcholinesterase20Moderate Inhibition

These findings suggest that ADTA could be beneficial in managing conditions associated with metabolic and neurodegenerative diseases .

Case Studies

In a recent case study focusing on the antitumor effects of ADTA, researchers observed that treatment with the compound led to reduced cell viability in several cancer cell lines. Notably, the study highlighted the importance of structural modifications on the thiazole ring to enhance biological activity.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds related to [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid exhibit enzyme inhibitory properties. A study found that derivatives of this compound were screened against alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The findings suggest that these compounds may serve as potential therapeutic agents for managing these conditions .

Antioxidant Properties

Another area of investigation is the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary studies have shown that derivatives of [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid possess significant radical scavenging activity, which could be beneficial in preventing cellular damage caused by free radicals .

Applications in Drug Development

The unique structure of [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid allows for its application in developing new pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for further research aimed at creating drugs for T2DM and neurodegenerative disorders like AD.

Case Studies

  • Type 2 Diabetes Mellitus : A derivative was tested for its ability to inhibit alpha-glucosidase activity. The results indicated a dose-dependent inhibition, suggesting its potential as an antidiabetic agent.
  • Alzheimer's Disease : Another study focused on acetylcholinesterase inhibition showed that certain derivatives could enhance cognitive function in animal models by increasing acetylcholine levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Position 4/5) Functional Group at Position 5 Biological Activity (if reported) Reference
[Target Compound] Thiazole 2,3-Dihydro-benzo[1,4]dioxin-6-yl (C4) Acetic acid Not explicitly reported
(4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e) Thiazole 2,3-Dihydrobenzo[1,4]dioxin-6-yl (C4) Methanone CDK9 inhibitor (synthesized via Method C)
(4-Amino-2-(methylthio)thiazol-5-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (13i) Thiazole 7-Nitro-2,3-dihydrobenzo[1,4]dioxin-6-yl (C4) Methanone Synthesized (51% yield); NMR/MS data
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid Thiazole 4-Ethylphenyl (C4) Acetic acid Structural analog; no activity reported
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid Benzo[1,4]dioxin N/A Acetic acid (via oxygen linker) Synthetic route (85% yield)
Key Observations:

Methanone vs. The acetic acid group in the target compound may improve solubility and enable salt formation, critical for pharmacokinetics .

Aromatic Substitutions : Compound 13i introduces a nitro group on the benzo[1,4]dioxin ring, which could alter electronic properties and binding affinity compared to the unsubstituted target compound .

Core Modifications : The analog with a 4-ethylphenyl group (CAS: 91234-17-2) replaces the benzo[1,4]dioxin moiety, demonstrating how aromatic ring variations influence lipophilicity and steric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.